N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
Description
N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is an intriguing compound known for its potential applications in various scientific fields, including medicinal chemistry, biology, and industrial research. This compound combines several bioactive moieties, such as fluoropyridine, indole, and piperazine, which may contribute to its diverse range of biological activities.
Properties
IUPAC Name |
N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-14(19-16(21)4-3-8-23-19)24-20(27)26-12-10-25(11-13-26)18-6-2-5-17-15(18)7-9-22-17/h2-9,14,22H,10-13H2,1H3,(H,24,27)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGRHQWSTCRLGN-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)NC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)F)NC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves multi-step procedures, starting with the preparation of intermediate compounds. One approach might involve the condensation of 3-fluoropyridine with (S)-1-(piperazine-1-carbonyl)-1H-indole, followed by various catalytic hydrogenation and coupling reactions under carefully controlled conditions. Typical reagents might include strong bases (e.g., sodium hydride), coupling agents (e.g., EDC or DCC), and appropriate solvents like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, this compound would likely be produced through optimized, scalable routes focusing on yield, purity, and cost-efficiency. Advanced techniques such as continuous flow synthesis or automated parallel synthesis might be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions: N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: : This can modify the compound to introduce hydroxyl groups or oxo groups.
Reduction: : Useful for converting specific functional groups to their reduced forms (e.g., converting ketones to alcohols).
Substitution: : Particularly nucleophilic or electrophilic substitutions on the indole or pyridine rings.
Common Reagents and Conditions:
Oxidation: : Strong oxidizing agents like KMnO4 or PCC.
Reduction: : Hydride donors such as NaBH4 or catalytic hydrogenation using Pd/C.
Substitution: : Halogenating agents (e.g., NBS for bromination) or nucleophiles like Grignard reagents for additions.
Major Products: These reactions can yield various derivatives, such as hydroxylated products, reduced analogs, or substituted variants with different functional groups added to the aromatic rings.
Scientific Research Applications
N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide has several applications:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : As a tool for probing biological systems, especially those involving indole-binding proteins or enzymes.
Medicine: : Potential therapeutic applications due to its unique structural features, possibly in cancer treatment, as anti-inflammatory agents, or in neurobiology.
Industry: : Utilized in the development of novel materials or as a chemical probe in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interactions with specific molecular targets. For instance, it might bind to and modulate the activity of certain enzymes or receptors. The fluoropyridine moiety can enhance the binding affinity and specificity to target proteins, while the indole ring often participates in key protein-ligand interactions. Pathways involved could include modulation of signal transduction processes or altering gene expression patterns.
Comparison with Similar Compounds
Compared to other piperazine- and indole-based compounds, N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide stands out due to its specific fluoropyridine substitution, which can significantly impact its biological activity and physicochemical properties. Similar compounds might include:
Piperazine derivatives: : Such as N-phenylpiperazine and its analogs, which have been studied for their psychoactive effects.
Indole derivatives: : Like tryptamines and indole-3-carbinol, known for their roles in neurotransmission and cancer prevention, respectively.
This compound remains unique due to the combined presence of the fluoropyridine and indole moieties within a single molecular framework, offering potential for distinctive interactions and applications in various research domains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
